![molecular formula C14H13FN6 B2440662 5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine CAS No. 2415569-00-3](/img/structure/B2440662.png)
5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a phenyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Phenyl Group Addition: The phenyl group is added through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid derivative.
Attachment of the Triazole Moiety: The triazole group is introduced through a nucleophilic substitution reaction using 1,2,4-triazole and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole moiety or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 1,2,4-Triazole, phenylboronic acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. In antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anticancer research, it may interfere with DNA synthesis and repair mechanisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar triazole moiety.
Fluoropyrimidines: Compounds like 5-fluorouracil, used in cancer treatment.
Uniqueness
5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine is unique due to its specific combination of a fluorine atom, phenyl group, and triazole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6/c15-12-13(11-4-2-1-3-5-11)18-9-19-14(12)17-6-7-21-10-16-8-20-21/h1-5,8-10H,6-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRMFKDWRUKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)NCCN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)
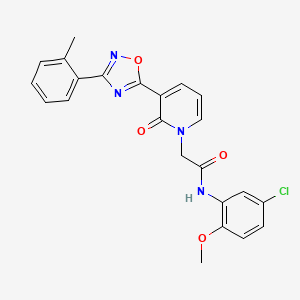
![5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2440583.png)
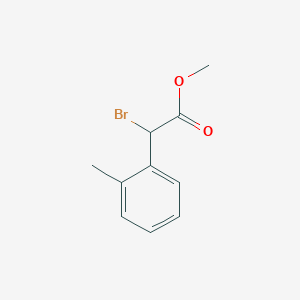
![N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2440587.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methylquinoxaline](/img/structure/B2440589.png)
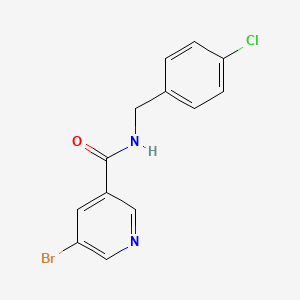
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2440593.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)
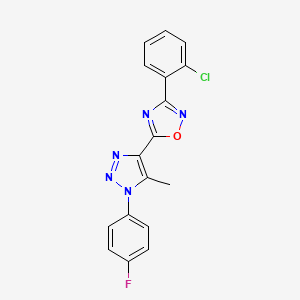
![3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2440599.png)
![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)
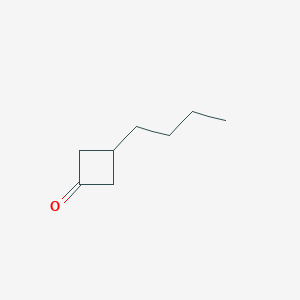
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)
